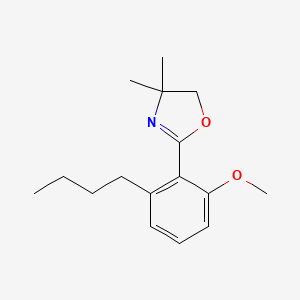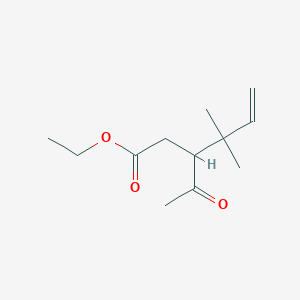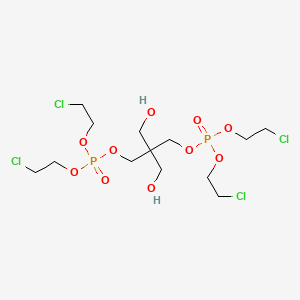![molecular formula C8H16N4O4 B14501208 Bis[(dimethylcarbamoyl)amino]acetic acid CAS No. 64732-11-2](/img/structure/B14501208.png)
Bis[(dimethylcarbamoyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(dimethylcarbamoyl)amino]acetic acid is a chemical compound that belongs to the class of carbamates It is characterized by the presence of two dimethylcarbamoyl groups attached to an aminoacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(dimethylcarbamoyl)amino]acetic acid typically involves the reaction of aminoacetic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve aminoacetic acid in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(dimethylcarbamoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Bis[(dimethylcarbamoyl)amino]acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of bis[(dimethylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of key metabolic enzymes or the modification of protein structures.
Comparación Con Compuestos Similares
Similar Compounds
N-Carboxyanhydrides: These compounds are derived from the addition of a carboxylic acid to an isocyanate and are known to form amides readily.
Amino Acids: Compounds like glycine and alanine share structural similarities with bis[(dimethylcarbamoyl)amino]acetic acid.
Uniqueness
This compound is unique due to the presence of two dimethylcarbamoyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Propiedades
Número CAS |
64732-11-2 |
|---|---|
Fórmula molecular |
C8H16N4O4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2,2-bis(dimethylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C8H16N4O4/c1-11(2)7(15)9-5(6(13)14)10-8(16)12(3)4/h5H,1-4H3,(H,9,15)(H,10,16)(H,13,14) |
Clave InChI |
CJLFZJJNBKHKLW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC(C(=O)O)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


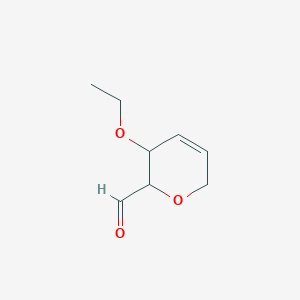
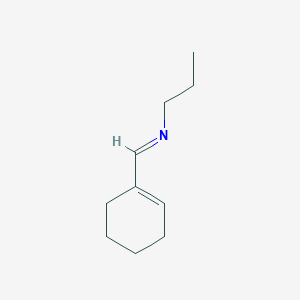
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
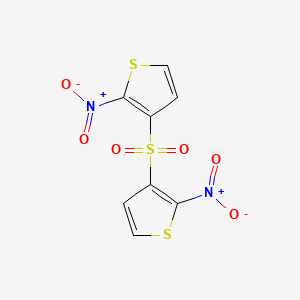
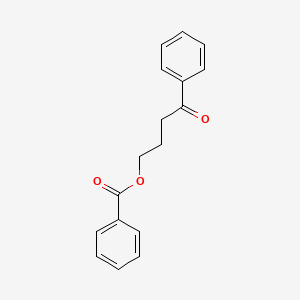
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
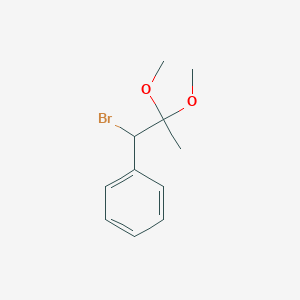

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
